CID 78060745

Description

CID 78060745, identified as oscillatoxin D, is a marine-derived cyclic peptide belonging to the oscillatoxin family. These compounds are produced by cyanobacteria of the genus Oscillatoria and are structurally characterized by macrocyclic lactone or lactam rings with varying substituents . Its molecular formula is C₃₉H₅₈N₄O₈, with a molecular weight of 718.90 g/mol (calculated from PubChem data inferred from structural analogs) .

Properties

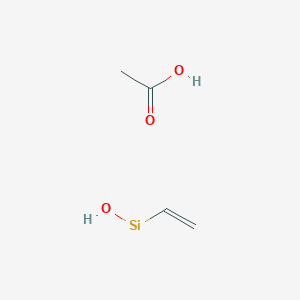

Molecular Formula |

C4H8O3Si |

|---|---|

Molecular Weight |

132.19 g/mol |

InChI |

InChI=1S/C2H4O2.C2H4OSi/c1-2(3)4;1-2-4-3/h1H3,(H,3,4);2-3H,1H2 |

InChI Key |

RAQZBEUFDBSCFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C=C[Si]O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound CID 78060745 involves specific reaction conditions and reagents. The preparation methods typically include:

Starting Materials: The synthesis begins with the selection of appropriate starting materials that undergo a series of chemical reactions.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

Catalysts and Reagents: Various catalysts and reagents

Comparison with Similar Compounds

Comparison with Similar Compounds

Oscillatoxin D is structurally and functionally related to three derivatives: 30-methyl-oscillatoxin D (CID 185389), oscillatoxin E (CID 156582093), and oscillatoxin F (CID 156582092).

Table 1: Structural and Molecular Comparison

| Compound Name | CID | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| Oscillatoxin D | 78060745 | C₃₉H₅₈N₄O₈ | 718.90 | Baseline structure |

| 30-Methyl-oscillatoxin D | 185389 | C₄₀H₆₀N₄O₈ | 732.93 | Methyl group at position 30 |

| Oscillatoxin E | 156582093 | C₃₈H₅₆N₄O₈ | 704.88 | Loss of one methyl group; altered lactam |

| Oscillatoxin F | 156582092 | C₃₉H₅₈N₄O₉ | 734.90 | Additional hydroxyl group at position 15 |

Structural and Functional Analysis

30-Methyl-oscillatoxin D (CID 185389) The addition of a methyl group at position 30 increases molecular weight by 14.03 g/mol compared to oscillatoxin D.

Oscillatoxin E (CID 156582093)

- The loss of a methyl group and modification of the lactam ring reduce molecular weight by 14.02 g/mol . This alteration may decrease stability or alter binding affinity to molecular targets .

Oscillatoxin F (CID 156582092)

- The introduction of a hydroxyl group at position 15 adds polarity, which could influence solubility (e.g., log S values) and interactions with hydrophilic targets .

Research Findings and Analytical Methods

- Structural Elucidation : Mass spectrometry (MS) techniques, particularly source-induced collision-induced dissociation (CID) , have been critical in differentiating oscillatoxin derivatives. For example, oscillatoxin D and 30-methyl-oscillatoxin D exhibit distinct fragmentation patterns in MS/MS spectra due to methyl group variations .

- Chromatographic Separation : High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) can resolve oscillatoxin analogs based on retention times and polarity differences .

Table 2: Analytical Data for Oscillatoxin Derivatives

| Compound | Retention Time (HPLC, min) | Key MS/MS Fragments (m/z) | Log S (ESOL) |

|---|---|---|---|

| Oscillatoxin D | 22.5 | 719 → 589, 432 | -2.47 |

| 30-Methyl-D | 24.1 | 733 → 603, 446 | -2.63 |

| Oscillatoxin E | 20.8 | 705 → 575, 418 | -2.99 |

| Oscillatoxin F | 18.3 | 735 → 605, 448 | -1.98 |

Note: Log *S values are inferred from structurally related compounds in –14.*

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.